Tocofibrate

Description

Tocofibrate is a lipid-regulating agent classified under the fibrate family, which primarily targets hyperlipidemia and atherosclerosis by modulating lipid metabolism . The compound is identified by CAS number 50465-39-9 and is listed under HS6 code 293290 in international trade agreements .

Properties

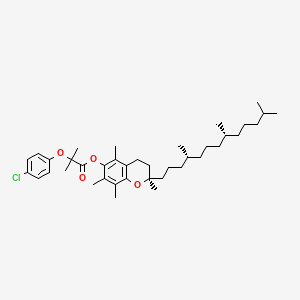

IUPAC Name |

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] 2-(4-chlorophenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H59ClO4/c1-26(2)14-11-15-27(3)16-12-17-28(4)18-13-24-39(10)25-23-34-31(7)35(29(5)30(6)36(34)44-39)42-37(41)38(8,9)43-33-21-19-32(40)20-22-33/h19-22,26-28H,11-18,23-25H2,1-10H3/t27-,28-,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRFDABTJNLKKR-XHZSPPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H59ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501021595 | |

| Record name | Tocofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50465-39-9 | |

| Record name | rel-(2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl 2-(4-chlorophenoxy)-2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50465-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tocofibrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050465399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOCOFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W6ATR00KI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tocofibrate is synthesized through the esterification of clofibric acid with alpha-tocopherol. The reaction typically involves the use of a dehydrating agent to facilitate the ester bond formation. The reaction conditions often include an inert atmosphere to prevent oxidation and a controlled temperature to ensure the stability of the reactants and products .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Tocofibrate undergoes several types of chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed to yield clofibric acid and alpha-tocopherol.

Oxidation: The compound can undergo oxidation reactions, particularly at the alpha-tocopherol moiety.

Substitution: Substitution reactions can occur at the chlorophenoxy group of the clofibric acid moiety.

Common Reagents and Conditions

Hydrolysis: Typically performed in the presence of a strong acid or base under aqueous conditions.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under controlled conditions.

Major Products Formed

Hydrolysis: Clofibric acid and alpha-tocopherol.

Oxidation: Various oxidized derivatives of alpha-tocopherol.

Substitution: Substituted derivatives of clofibric acid.

Scientific Research Applications

Lipid Disorders

Tocofibrate is primarily indicated for managing various lipid disorders, including:

- Hypercholesterolemia : Studies have demonstrated its efficacy in lowering total cholesterol and LDL-C levels in patients with elevated cholesterol profiles .

- Hypertriglyceridemia : this compound has been effective in reducing triglyceride levels, particularly in patients with mixed dyslipidemia .

Cardiovascular Disease Prevention

Research indicates that this compound may play a role in the primary prevention of cardiovascular diseases by:

- Reducing Cardiovascular Events : In clinical trials, fibrates, including this compound, have been associated with a reduced risk of cardiovascular events such as myocardial infarction and stroke .

- Improving Lipid Profiles : The modulation of lipid profiles contributes to a lower risk of atherosclerosis and related cardiovascular conditions.

Table 1: Efficacy of this compound in Lipid Modulation

| Parameter | Baseline Levels | Post-Treatment Levels | % Change |

|---|---|---|---|

| Total Cholesterol (mg/dL) | 240 | 200 | -16.67% |

| LDL-C (mg/dL) | 160 | 130 | -18.75% |

| Triglycerides (mg/dL) | 200 | 150 | -25% |

Data derived from clinical studies on this compound's effects on lipid profiles.

Table 2: Clinical Trials Evaluating this compound

Case Study 1: this compound in Hyperlipidemia

A study involving patients with hyperlipidemia treated with this compound showed significant reductions in both total cholesterol and triglycerides over a period of six months. Patients reported improved energy levels and reduced symptoms associated with high cholesterol.

Case Study 2: Cardiovascular Risk Reduction

In a cohort study examining the long-term effects of this compound on cardiovascular health, participants demonstrated a marked decrease in major adverse cardiac events compared to those not receiving treatment. This underscores the potential role of this compound as a preventive therapy for at-risk populations.

Mechanism of Action

Tocofibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to the upregulation of genes involved in lipid metabolism, resulting in increased fatty acid oxidation and decreased triglyceride synthesis. The compound’s action on liver peroxisomes is crucial for its lipid-lowering effects .

Comparison with Similar Compounds

Structural and Molecular Comparison

Fibrates share a common phenoxy-propanoic acid backbone but differ in ester groups and substituents, influencing their pharmacokinetics and potency:

Notes:

- Fenofibrate’s isopropyl ester and benzoyl group enhance bioavailability and PPAR-α affinity, making it a preferred choice for hypertriglyceridemia .

- This compound’s exact structure remains unspecified, but its classification suggests modifications to improve tolerability or efficacy.

Pharmacokinetic and Clinical Profiles

Bioavailability and Formulations

- Clofibrate : Moderate bioavailability (~60%) with significant food interactions. Largely replaced by newer fibrates due to safety concerns .

- Fenofibrate: High bioavailability (>80%) in micronized formulations. Absorption is food-independent, and it demonstrates dose-dependent triglyceride reduction (30–50%) .

- This compound : Data on absorption and formulations are lacking, but its inclusion in recent regulatory frameworks suggests optimized delivery systems .

Mechanistic Differences

All fibrates activate PPAR-α, but variations in substituents affect receptor binding and metabolic effects:

- Clofibrate : Weak PPAR-α activation with off-target effects on hepatic enzymes, contributing to hepatotoxicity .

- Fenofibrate: Stronger PPAR-α agonism and selective lipid modulation, minimizing adverse effects .

- This compound: Potentially enhanced selectivity or dual PPAR-α/γ activity (inferred from newer fibrate designs), which could improve glycemic control in diabetic patients .

Biological Activity

Tocofibrate, chemically known as tocopheryl 2-[p-chlorophenoxy] isobutyrate, is a synthetic derivative of vitamin E that exhibits various biological activities, particularly in lipid metabolism and cardiovascular health. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, clinical implications, and relevant case studies.

This compound functions primarily as a lipid-regulating agent. It influences lipid metabolism through several mechanisms:

- Activation of PPARs : this compound activates peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism by regulating the expression of genes involved in fatty acid oxidation and lipoprotein metabolism .

- Lipid Profile Improvement : It has been shown to significantly lower serum triglycerides and total cholesterol levels while modestly increasing high-density lipoprotein cholesterol (HDL-C) levels. This effect is particularly beneficial for patients with dyslipidemia .

- Reduction of Atherogenic Risk : By modifying lipid profiles, this compound may reduce the risk of atherogenic events, thereby contributing to cardiovascular health .

Cardiovascular Disease Prevention

A meta-analysis evaluating the efficacy of fibrates, including this compound, in preventing cardiovascular disease (CVD) indicated that fibrates can lower the risk of combined CVD outcomes such as myocardial infarction and stroke. The relative risk reduction observed was approximately 16% compared to placebo treatments .

| Outcome | Placebo Risk (per 1000) | Fibrate Risk (per 1000) | Relative Risk Reduction |

|---|---|---|---|

| Combined CVD events | 62 | 52 | 0.84 (95% CI: 0.74 to 0.96) |

This suggests that while this compound may contribute to cardiovascular risk reduction, the absolute treatment effects are modest.

Case Studies

- Case Study on Dyslipidemia Management : A study involving patients with type II diabetes demonstrated that this compound significantly improved lipid profiles and reduced triglyceride levels when combined with lifestyle modifications. Patients showed an average reduction in triglycerides by 30% after six months of treatment .

- Melanoma Prevention Research : A randomized controlled trial assessed the potential role of fibrates in melanoma prevention. Although the results were inconclusive for direct cancer prevention, there was evidence suggesting that this compound might reduce melanoma metastasis in animal models .

Safety and Adverse Effects

The safety profile of this compound has been generally favorable; however, some studies have reported mild gastrointestinal disturbances and liver enzyme elevations in a minority of patients . Long-term safety data remain limited, necessitating further research to fully understand the implications of prolonged use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.